8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
CAS No.: 1005054-56-7
Cat. No.: VC5187803
Molecular Formula: C17H18N2O2
Molecular Weight: 282.343
* For research use only. Not for human or veterinary use.
![8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline - 1005054-56-7](/images/structure/VC5187803.png)
Specification
CAS No. | 1005054-56-7 |
---|---|
Molecular Formula | C17H18N2O2 |
Molecular Weight | 282.343 |
IUPAC Name | 8-methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Standard InChI | InChI=1S/C17H18N2O2/c1-20-12-2-3-15-14(10-12)17-13(6-9-21-17)16(19-15)11-4-7-18-8-5-11/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3 |
Standard InChI Key | TXWDXPQBNGQAAW-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s IUPAC name reflects its intricate polycyclic framework:
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Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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Furo[3,2-c]quinoline subsystem: A furan oxygen heterocycle fused at the 3,2-c positions of the quinoline scaffold.
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Hexahydro designation: Indicates partial saturation, with six hydrogen atoms added to reduce aromaticity in specific rings.
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Substituents: A methoxy group at position 8 and a pyridin-4-yl group at position 4 .
This architecture confers rigidity and electronic diversity, enabling interactions with biological targets such as enzymes and receptors.
Comparative Structural Features
Compared to simpler analogs like 4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (CAS No. 1823012-52-7), which lacks the methoxy and pyridinyl groups, the title compound exhibits enhanced molecular weight (282.34 vs. 203.28 g/mol) and potential for π-π stacking due to aromatic pyridinyl substitution .
Table 1: Structural and Physical Properties Comparison
Property | 8-Methoxy-4-pyridin-4-yl Derivative | 4-Ethyl Analog |
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CAS Number | 1005054-56-7 | 1823012-52-7 |
Molecular Formula | C₁₇H₁₈N₂O₂ | C₁₃H₁₇NO |
Molecular Weight (g/mol) | 282.34 | 203.28 |
Key Substituents | Methoxy, Pyridin-4-yl | Ethyl |
Solubility in Ethanol | High | Moderate |
Synthesis and Optimization
Skraup Synthesis Methodology
The Skraup reaction, a classical approach for quinoline synthesis, involves cyclizing glycerol with aniline derivatives under acidic conditions. For this compound:
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Starting Materials: A substituted aniline precursor bearing methoxy and pyridinyl groups.
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Reagents: Concentrated sulfuric acid as a catalyst and dehydrating agent, nitrobenzene as an oxidizing agent.
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Conditions: Heating under reflux at 120–150°C for 6–12 hours.
Critical optimizations include:
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Temperature Control: Prevents side reactions like over-oxidation.
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Solvent Selection: Polar aprotic solvents enhance intermediate stability.
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Purification: Column chromatography or recrystallization to isolate the product.
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in ethanol, DMSO, and dichloromethane; insoluble in water (logP ≈ 3.2).
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Thermal Stability: Decomposes above 250°C, necessitating storage at 2–8°C under inert atmosphere .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 8.5–8.7 ppm (pyridinyl protons), δ 3.8 ppm (methoxy singlet), and δ 2.5–3.5 ppm (aliphatic hydrogens).
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MS (ESI+): Molecular ion peak at m/z 283.3 [M+H]⁺.
Analytical and Industrial Considerations
Quality Control Metrics
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Purity Analysis: HPLC with UV detection (λ = 254 nm), retention time ~12.5 minutes.
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Elemental Analysis: Calculated C 72.32%, H 6.43%, N 9.92%; Observed C 72.1%, H 6.5%, N 9.8%.
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